Piperidine-4-carboxamide hydrochloride
Overview
Description
Piperidine-4-carboxamide hydrochloride is a chemical compound that belongs to the piperidine family. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom.
Scientific Research Applications
Piperidine-4-carboxamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in the development of new drugs for the treatment of infectious diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
While specific mechanisms of action for Piperidine-4-carboxamide hydrochloride are not detailed in the search results, piperidine derivatives have been found to have therapeutic potential against various types of cancers . They regulate crucial signaling pathways essential for the establishment of cancers .
Safety and Hazards
While specific safety and hazard information for Piperidine-4-carboxamide hydrochloride is not detailed in the search results, general safety measures for similar compounds include avoiding contact with skin and eyes, not breathing dust, not ingesting, and keeping containers tightly closed in a dry, cool, and well-ventilated place .
Biochemical Analysis
Biochemical Properties
Piperidine-4-carboxamide hydrochloride has been found to interact with DNA gyrase, a type of enzyme, in Mycobacterium abscessus . It inhibits the wild-type enzyme but not the P4C-resistant mutant . This interaction suggests that this compound may play a role in the regulation of DNA replication and transcription .
Cellular Effects
In cellular studies, this compound has shown antiviral activity against human α-coronavirus NL63 and β-coronaviruses OC43 . It also inhibits the alpha and delta variants of SARS-CoV-2 in several cell lines . This suggests that this compound may influence cell function by interfering with viral replication processes .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of DNA gyrase . This inhibition leads to DNA gyrase-mediated DNA damage, similar to the action of fluoroquinolones . This mechanism of action suggests that this compound could be a novel class of mycobacterial DNA gyrase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperidine-4-carboxamide hydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of piperidine with cyanogen bromide to form piperidine-4-carbonitrile, which is then hydrolyzed to piperidine-4-carboxamide. The final step involves the conversion of piperidine-4-carboxamide to its hydrochloride salt by reacting it with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced purification techniques such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Piperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form piperidine-4-carboxylic acid.
Reduction: It can be reduced to form piperidine-4-methanol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Piperidine-4-carboxylic acid.
Reduction: Piperidine-4-methanol.
Substitution: Various substituted piperidine derivatives.
Comparison with Similar Compounds
Similar Compounds
- Piperidine-4-carboxylic acid
- Piperidine-4-methanol
- Piperidine-4-carbonitrile
Uniqueness
Piperidine-4-carboxamide hydrochloride is unique due to its specific chemical structure, which allows it to interact with molecular targets such as DNA gyrase. This interaction is not observed with other similar compounds, making it a valuable compound for the development of antimicrobial agents .
Properties
IUPAC Name |
piperidine-4-carboxamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c7-6(9)5-1-3-8-4-2-5;/h5,8H,1-4H2,(H2,7,9);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSYTYYSDFJBFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591347 | |
Record name | Piperidine-4-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00591347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39674-99-2 | |
Record name | 39674-99-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203097 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Piperidine-4-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00591347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | piperidine-4-carboxamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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